![molecular formula C19H22FN5O2 B5518562 5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole](/img/structure/B5518562.png)

5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds structurally related to 5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole, involves various synthetic strategies. For instance, the synthesis of antihistaminic N-heterocyclic 4-piperidinamines from 1,4,10, or 55 by different synthetic methods illustrates the complexity and versatility of benzimidazole synthesis. These methods include starting from substituted phenyl nuclei of the benzimidazole ring, achieved through diverse synthetic routes (Janssens et al., 1985).

Molecular Structure Analysis

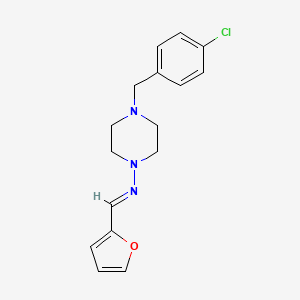

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the crystal and molecular structure of a similar compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, determined by X-ray analysis, reveals a nearly planar benzimidazole ring making a significant dihedral angle with the fluorophenyl ring, indicative of the structural conformations these molecules can adopt (Özbey et al., 1998).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, reflecting their chemical properties. Efficient synthesis methods, such as the one developed for trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, demonstrate the reactivity of these compounds and their potential for diverse chemical transformations (Jismy et al., 2019).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are essential for their application in drug development. The detailed structural analysis of compounds like ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate provides insight into these properties, contributing to the understanding of how they influence biological activity and drug formulation (Kumar et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing efficient synthetic routes and understanding the chemical properties of benzimidazole derivatives, including compounds similar to 5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole. For instance, Yadagiri and Lown (1990) described convenient methods for synthesizing substituted benzimidazoles and imidazolo[4,5-b]pyridines, highlighting the utility of these compounds in DNA binding applications similar to the fluorochrome Hoechst 33258 (B. Yadagiri, J. Lown, 1990). This work underscores the significance of benzimidazole derivatives in chemical research, particularly in the context of nucleic acid interactions and fluorescent labeling.

Biological Activities

Benzimidazole derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects. For example, Menteşe, Ülker, and Kahveci (2015) synthesized benzimidazole derivatives containing various heterocyclic rings and evaluated their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. One compound, in particular, showed higher potency than the standard drug acarbose in α-glucosidase inhibition (E. Menteşe, S. Ülker, B. Kahveci, 2015). This research demonstrates the potential of benzimidazole compounds in the development of new therapeutic agents targeting metabolic disorders and infectious diseases.

Corrosion Inhibition

The application of benzimidazole derivatives extends beyond pharmaceuticals to include materials science, particularly in the field of corrosion inhibition. Yadav et al. (2016) investigated the inhibitive action of benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid. Their findings showed that these compounds significantly reduce corrosion, making them valuable in protecting industrial materials (M. Yadav et al., 2016). This study highlights the versatility of benzimidazole derivatives in applications that require chemical stability and protection against corrosive environments.

Future Directions

The future directions of this compound could involve further exploration of its potential biological activities and development into new drugs. Imidazole has become an important synthon in the development of new drugs , and this compound, as an imidazole derivative, may also have potential in this area.

properties

IUPAC Name |

2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c1-24-9-6-21-19(24)13-4-7-25(8-5-13)18(26)12-27-11-17-22-15-3-2-14(20)10-16(15)23-17/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLGKDZUDXUPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)COCC3=NC4=C(N3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)

![2-benzyl-4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5518545.png)

![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)

![7-chloro-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methyl-4-quinazolinamine](/img/structure/B5518551.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5518568.png)

![N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5518575.png)